molecular formula C5H5BrS B1283163 2-Bromo-4-methylthiophene CAS No. 53119-60-1

2-Bromo-4-methylthiophene

Cat. No. B1283163
CAS RN: 53119-60-1
M. Wt: 177.06 g/mol
InChI Key: WQCPSNAAWLHQAE-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiophene is a brominated thiophene derivative, a class of compounds that are of interest due to their potential applications in various fields, including materials science and organic electronics. Thiophene derivatives are known for their aromaticity and electronic properties, which make them suitable for use in the synthesis of complex organic molecules and polymers .

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, 2-bromo-3-methylthiophene can be synthesized using 3-methylthiophene and N-bromosuccinimide (NBS) as starting materials. The reaction conditions, such as reaction time and temperature, are critical for optimizing the yield and purity of the product. A reaction time of 8.5 hours at 40°C can result in a yield of 87% with a purity above 98% as determined by gas chromatography (GC) . Additionally, the synthesis of supercrowded 2,3,4,5-tetraferrocenylthiophene involves a fourfold Negishi ferrocenylation of tetrabromothiophene, highlighting the versatility of thiophene derivatives in complex syntheses .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is a key factor in their chemical behavior and applications. For 2-methylthiophene, gas electron diffraction combined with microwave spectroscopic data has been used to determine the molecular structure. Important structural parameters such as bond lengths and angles have been measured, providing insight into the geometry of the molecule . These structural details are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

Thiophene derivatives undergo various substitution reactions that can significantly alter their properties. For example, 4-methyldibenzothiophene can undergo reactions such as succinoylation, acetylation, and nitration to yield 2-substituted products. Bromination of this compound results in the formation of 3-bromo-4-methyldibenzothiophene, demonstrating the reactivity of the thiophene ring towards electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The synthesis and characterization of 3,4-dimethyl-dithieno[2,3-b:3',2'-d]thiophene-7,7-dioxide, starting from 3-bromo-4-methylthiophene, reveal the compound's optical properties such as absorption and photoluminescence. These properties are important for potential applications in optoelectronic devices . Additionally, the electrochemical properties of thiophene derivatives, such as the electron-transfer properties of supercrowded 2,3,4,5-tetraferrocenylthiophene, are of interest for their use in electronic materials .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
    • They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
  • Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
  • Polymer Science

    • Polythiophenes containing heterocyclic moieties on the side chain have been synthesized using oxidative or cross-coupling polymerizations .
    • These polymers exhibit special optical and electrical properties with high solubility in water .
    • They have potential applications in aqueous solutions, which can facilitate the preparation of the composites of these polymers .
    • The methods of application or experimental procedures involve oxidative or cross-coupling polymerizations .
  • Organic Synthesis

    • 2-Bromo-4-methylthiophene is used as a building block in organic synthesis .
    • It is used in the synthesis of various organic compounds due to its reactivity and the presence of a bromine atom which can be easily substituted .
    • The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives .
  • Transition Metal Catalyzed Synthesis of Thiophene-based Polymers

    • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems .
    • Nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
    • These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
  • Production of Anticonvulsant Drugs

    • 2-Bromo-4-methylthiophene is employed in the production of anticonvulsant drugs, which are used to treat conditions such as epilepsy .
    • It serves as a key building block in the synthesis of these medications, allowing for the introduction of necessary functional groups and ensuring the desired pharmacological activity .
  • Synthesis of Biologically Active Compounds

    • Thiophene-based analogs, including 2-Bromo-4-methylthiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives .
  • Autopolymerization

    • The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
    • In a study, the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed .
    • The results provide useful information for the design of monomers via autopolymerization .

Safety And Hazards

2-Bromo-4-methylthiophene is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based compounds, including 2-Bromo-4-methylthiophene, have been gaining attention due to their exceptional optical and conductive properties . They hold potential for various applications in material science, including the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Future research may focus on developing novel strategies for the synthesis and modification of these compounds to enhance their properties and expand their applications .

properties

IUPAC Name

2-bromo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-5(6)7-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCPSNAAWLHQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550362
Record name 2-Bromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylthiophene

CAS RN

53119-60-1
Record name 2-Bromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
AA El-Shehawy, NI Abdo, A Ahmed, JS Lee - Tetrahedron Letters, 2010 - Elsevier
… obtained, and the desired product (2-bromo-4-methylthiophene) was difficult to isolate in … also recently reported on the synthesis of 2-bromo-4-methylthiophene in 55% yield by lithiating …
Number of citations: 19 www.sciencedirect.com
RM Kellogg, AP Schaap, ET Harper… - The Journal of Organic …, 1968 - ACS Publications
… Work-up as described above and analysis by glpc (6 ft Apiezon, 90) showed0.047 mmol of starting material, 0.004 mmol of 2- bromo-4-methylthiophene, 0.056 mmol of 3-methyl …
Number of citations: 116 pubs.acs.org
MG Reinecke, HW Adickes, C Pyun - The Journal of Organic …, 1971 - ACS Publications
While diazoniumcompounds are generally acknowl-edged to be key synthetic intermediates in the prepara-tion of substituted benzenes, the corresponding position in thethiophene …
Number of citations: 85 pubs.acs.org
HC Van der Plas, DA De Bie… - Recueil des Travaux …, 1974 - Wiley Online Library
… This mechanism is somewhat unattractive since it cannot explain why the introduction of a methyl group in 2-bromo4-methylthiophene" and 2-bromo-5-methylthiophene seems to …
Number of citations: 26 onlinelibrary.wiley.com
H Zimmer, R Shabana, A Galal, HB Mark Jr… - … , Sulfur, and Silicon …, 1989 - Taylor & Francis
… obtained by a NiCl,(dppp) promoted coupling reaction between a Grignard reagent derived from either 2-bromothiophene, 2-bromo-3-methylthiophene, or 2-bromo-4-methylthiophene …
Number of citations: 17 www.tandfonline.com
C Van Pham, A Burkhardt, R Shabana… - … , Sulfur, and Silicon …, 1989 - Taylor & Francis
… Thus, cross-coupling of 2-bromo-3methylthiophene 13, 2-bromo-4-methylthiophene 14, and 2-bromo-3ethylthiophene 15 with the Grignard reagents derived from 6,13, and 14 afforded …
Number of citations: 157 www.tandfonline.com
A De Meijere, L Zhao, VN Belov, M Bossi… - … A European Journal, 2007 - Wiley Online Library
… Subsequently, 2-bromo-4-methylthiophene16 (27.3 g, 154 mmol) and copper(I) bromide (2.8 g, 19 mmol) were added, and the mixture was heated at reflux for 8 h (bath temp. 120 C). …
C Arbizzani, G Barbarella, A Bongini, M Mastragostino… - Synthetic metals, 1992 - Elsevier
… 2-Bromo-4-methylthiophene (4.87 g, 27.5 mmol) in 40 ml diethyl ether was added to a … ) contained 50% of unreacted 3-methylthiophene and 2-bromo-4-methylthiophene (1H NMR). I (98…
Number of citations: 43 www.sciencedirect.com
ML Barratt - 2006 - search.proquest.com
… Specifically, the starting materials shown in Figure 2.10, 2-bromo-4-methylthiophene (48, Section 1.11.1) and 4-methyl-2-thiophenecarboxaldehyde (51, Sections 1.11.2 and 1.12) …
Number of citations: 4 search.proquest.com
M Melucci, G Barbarella, M Zambianchi… - The Journal of …, 2004 - ACS Publications
… To a stirred solution of 2-bromo-4-methylthiophene (1.0 g, 5.6 mmol) in fresh distilled THF (43 mL) was added 2.76 mL of 2.5 M n-BuLi in hexane (6.7 mmol) dropwise at −78 C under …
Number of citations: 143 pubs.acs.org

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